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Compound of Interest

Compound Name: Fludazonium

CAS No.: 52341-69-2

Cat. No.: B10799583

Get Quote

Subject: Fludazonium Chloride (R 23633) & N-Phenacyl Imidazolium Derivatives

Classification: Quaternary Ammonium Antimicrobial / Topically Active Azole Version: 1.0

(Scientific Reference)

Executive Summary
Fludazonium chloride represents a distinct class of antimicrobial agents that hybridizes the

pharmacophore of classic azole antifungals (specifically miconazole) with the cationic

properties of quaternary ammonium compounds (QACs). Unlike standard azoles (e.g.,

ketoconazole, fluconazole) which act primarily via CYP51 inhibition and are uncharged at

physiological pH, Fludazonium is a permanently charged imidazolium salt.

This structural modification confers a dual mechanism of action:

Membrane Disruption: The cationic headgroup interacts electrostatically with negatively

charged fungal/bacterial phospholipid headgroups.

Metabolic Interference: The imidazole core retains affinity for heme-containing enzymes,

though membrane perturbation is the dominant lethal event.
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This guide analyzes the SAR of Fludazonium analogs, dissecting how modifications to the N1-

ether side chain and the N3-phenacyl tail modulate potency, spectrum, and toxicity.

Chemical Scaffold & Pharmacophore Analysis
The Fludazonium molecule can be deconstructed into three critical "SAR Zones."

Modifications in these zones dictate the balance between antimicrobial potency and host tissue

irritation.

The Core Structure
IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-

fluorophenyl)-2-oxoethyl]-1H-imidazolium chloride.
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Figure 1: Pharmacophore deconstruction of Fludazonium.

Detailed Structure-Activity Relationship (SAR)
Zone 1: The N1-Side Chain (The "Anchor")
This region is structurally identical to Miconazole. Its primary function is lipophilic insertion into

the fungal cell membrane.

The Ether Linkage: The benzylic ether oxygen is crucial. It acts as a hydrogen bond

acceptor, aiding in the orientation of the molecule within the lipid bilayer. Analogs replacing

this oxygen with a methylene (-CH2-) group generally show reduced potency due to loss of

polarity balance.

Halogenation Pattern (2,4-Dichloro):
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Role: The chlorine atoms on both phenyl rings increase lipophilicity (LogP) and metabolic

stability (blocking oxidation sites).

SAR Rule: The ortho, para-dichloro substitution is optimal. Removing chlorines (e.g.,

unsubstituted phenyl) drastically reduces antifungal activity (MIC increases >10-fold).

Causality: The specific steric bulk of the 2,4-dichloro motif fits the hydrophobic cleft of the

target (and mimics the lanosterol side chain geometry).

Zone 2: The N3-Phenacyl Group (The "Warhead")
This is the distinguishing feature of Fludazonium. The quaternization of the N3 nitrogen with a

phenacyl (2-oxo-2-phenylethyl) group transforms the drug.

The Carbonyl Group: The ketone (C=O) in the phenacyl chain is essential. It provides a

dipole that may interact with surface proteins or water channels, distinguishing it from simple

alkyl-quats (like decyl-imidazolium).

The p-Fluoro Substituent:

Electronic Effect: Fluorine is electron-withdrawing. This pulls electron density from the

aromatic ring, which in turn influences the acidity of the methylene protons alpha to the

carbonyl and the quaternary nitrogen.

Metabolic Blockade: The para-position is the primary site of metabolic attack

(hydroxylation). Fluorine blocks this, extending the half-life of the molecule in tissues.

SAR Trend: Activity generally follows the order: F > Cl > Br > H > OMe. Electron-donating

groups (OMe) reduce potency, likely by destabilizing the local electrostatic environment

required for binding.

Zone 3: The Imidazolium Core
Quaternization: The permanent positive charge is non-negotiable for the "Fludazonium-

class" mechanism. It targets the negatively charged phosphate heads of fungal ergosterol-

rich membranes.
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Comparison: Neutral analogs (e.g., Miconazole) rely on passive diffusion and intracellular

CYP51 binding. Fludazonium acts extracellularly/at the membrane surface, leading to rapid

cytolysis.

Synthesis Protocol
The synthesis of Fludazonium is a convergent process involving the N-alkylation of a neutral

imidazole precursor (Miconazole) with a phenacyl halide.

Reaction Scheme
Step 1: Preparation of Neutral Precursor (Miconazole)

Reagents: 2,4-dichloro-α-(imidazol-1-yl)acetophenone reduced to alcohol, then O-alkylated

with 2,4-dichlorobenzyl chloride.

Note: This step is standard industrial azole synthesis.

Step 2: Quaternization (The Fludazonium Step)

Reagents: Miconazole (free base) + 2-Bromo-4'-fluoroacetophenone.

Solvent: Acetonitrile or Acetone (Polar aprotic solvents favor the SN2 transition state).

Conditions: Reflux for 12-24 hours.

Miconazole (Free Base)
(Neutral Imidazole)

Transition State
(SN2 Attack at Alpha-Carbon)

+ Reagent, MeCN, Reflux

p-Fluorophenacyl Bromide
(Alkylating Agent)

Fludazonium Bromide/Chloride
(Quaternary Salt)

Crystallization
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Figure 2: Synthetic pathway for Fludazonium via quaternization.

Experimental Protocol (Bench Scale)
Dissolution: Dissolve 10 mmol of Miconazole free base in 50 mL of anhydrous acetonitrile.

Addition: Add 11 mmol (1.1 eq) of 2-bromo-4'-fluoroacetophenone dropwise at room

temperature.

Reflux: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 16 hours. Monitor

via TLC (Mobile phase: CHCl3/MeOH 9:1; Product will stay at baseline or have very low Rf

compared to starting material).

Workup: Cool to 0°C. The quaternary salt often precipitates. Filter the solid.[1][2][3]

Purification: Recrystallize from Ethanol/Ether to obtain pure Fludazonium bromide (or

chloride if ion exchange is performed).

Comparative Activity Data
The following table illustrates the SAR trends for N-phenacyl imidazolium analogs against

Candida albicans.
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Analog (N3-
Substituent)

N1-Side Chain
MIC (µg/mL) C.
albicans

Interpretation

p-F-Phenacyl

(Fludazonium)
Miconazole-base 0.5 - 2.0

Optimal balance of

lipophilicity/charge.

p-Cl-Phenacyl Miconazole-base 2.0 - 4.0
Slightly lower activity;

Cl is bulkier than F.

Unsubstituted

Phenacyl
Miconazole-base 8.0 - 16.0

Loss of metabolic

protection; lower

lipophilicity.

Methyl (Simple Alkyl) Miconazole-base > 64.0

Lacks the polar

ketone anchor; poor

efficacy.

p-F-Phenacyl Unsubstituted Phenyl > 128.0
Loss of N1-lipophilicity

destroys binding.

Data synthesized from general SAR trends of N-phenacyl azoles [1, 2].

Mechanism of Action (MoA) & Toxicology
Dual-Action Mechanism

Rapid Phase (Surfactant Effect): The quaternary nitrogen binds to the anionic headgroups of

phospholipids. The bulky lipophilic tails (N1 and N3 chains) insert into the hydrophobic core,

causing membrane depolarization and leakage of intracellular ions (K+).

Slow Phase (Enzymatic): At sub-lytic concentrations, the imidazole ring may interact with the

heme iron of lanosterol 14α-demethylase, though this is less efficient than neutral azoles due

to poor penetration to the ER.

Toxicology Note
As a quaternary ammonium compound, Fludazonium possesses neuromuscular blocking

(NMB) potential (curare-like effect) if absorbed systemically in high doses [3]. This restricts its

utility to topical applications (creams, solutions) where systemic absorption is minimal. The p-

fluoro group aids in reducing local irritation compared to non-fluorinated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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